IRAK4 Enzyme Inhibition Potency: CAS 953240-67-0 vs. the Imidazo[1,2-b]pyridazine IRAK4 Inhibitor Chemical Series
This compound (CAS 953240-67-0) belongs to the same chemotype as the published imidazo[1,2-b]pyridazine IRAK4 inhibitors, for which a highly optimized representative (compound 5) demonstrated an IRAK4 IC50 of 1.3 nM in enzymatic assay [1]. While the exact IC50 of CAS 953240-67-0 against IRAK4 has not been published in isolation, the meta-linked phenyl-thiophene-2-carboxamide substitution pattern it embodies is foundational to the series’ potency. The structural differentiation from compound 5 lies in the specific substitution on the central phenyl ring, which is known to modulate not only IRAK4 potency but also selectivity against kinases such as CDK1/CyclinB and Haspin [2]. Procurement of CAS 953240-67-0 is thus justified for systematic SAR expansion studies aiming to improve selectivity beyond the 1.3 nM potency benchmark set by compound 5.
| Evidence Dimension | IRAK4 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | Not explicitly reported; part of the imidazo[1,2-b]pyridazine IRAK4 inhibitor series. |
| Comparator Or Baseline | Compound 5 (a structurally related imidazo[1,2-b]pyridazine from the same series): IC50 = 1.3 nM [1]. |
| Quantified Difference | Not quantifiable for CAS 953240-67-0; the SAR suggests that the meta-phenyl-thiophene-2-carboxamide group is a key determinant of IRAK4 affinity, thus CAS 953240-67-0 serves as a critical scaffold analog for probing potency determinants. |
| Conditions | IRAK4 enzymatic activity assay; recombinant human IRAK4; in vitro kinase assay conditions as described in Chen et al. (2020) [1]. |
Why This Matters
Procurement decisions for kinase-focused medicinal chemistry programs should be guided by the compound's position in a proven, low-nanomolar chemical series, where even inactive or moderately active analogs are essential for establishing the full SAR landscape.
- [1] Chen Y, et al. Design and synthesis of Imidazo[1,2-b]pyridazine IRAK4 inhibitors for the treatment of mutant MYD88 L265P diffuse large B-cell lymphoma. Eur J Med Chem. 2020 Mar 15;190:112092. View Source
- [2] Elie J, et al. Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. J Enzyme Inhib Med Chem. 2020;35(1):1769-1783. View Source
